molecular formula C8H12N2S B15368424 N-((2-methylthiazol-4-yl)methyl)cyclopropanamine

N-((2-methylthiazol-4-yl)methyl)cyclopropanamine

Cat. No.: B15368424
M. Wt: 168.26 g/mol
InChI Key: MVSDOPVCLACDDX-UHFFFAOYSA-N
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Description

N-((2-methylthiazol-4-yl)methyl)cyclopropanamine is a chemical building block of interest in medicinal chemistry and drug discovery research. The structure of this compound incorporates two key pharmacophoric elements: a methylthiazole moiety and a cyclopropanamine group. The thiazole ring is a privileged scaffold in medicinal chemistry, commonly found in compounds with a wide range of biological activities. The cyclopropylamine group is a versatile building block used to modulate the physicochemical and pharmacokinetic properties of lead compounds. This compound serves as a valuable synthetic intermediate for researchers, particularly in the construction of more complex molecules. Its primary research application lies in the exploration and development of new therapeutic agents. While specific biological data for this exact molecule may be limited, structurally similar compounds featuring the cyclopropanamine functional group are frequently utilized in chemical synthesis to introduce conformational restraint or to serve as an amine donor in ligation strategies. The development of peptide-based therapeutics often faces challenges such as poor stability and low bioavailability. The incorporation of non-proteinogenic amino acids and synthetic building blocks like this compound is a established strategy to improve the metabolic stability, potency, and permeability of peptide drug candidates . Furthermore, such specialized building blocks are crucial in the chemical synthesis of "difficult sequences," including hydrophobic peptides and transmembrane protein segments, which are important targets in drug discovery . Researchers may employ this compound in the synthesis of molecular probes, as a precursor for library synthesis, or in bioconjugation techniques. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3

InChI Key

MVSDOPVCLACDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2CC2

Origin of Product

United States

Biological Activity

N-((2-methylthiazol-4-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in relation to its role as a small-molecule inhibitor targeting specific pathways involved in disease mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyclopropane ring and a thiazole moiety, which are critical for its biological activity. The molecular formula is C8H10N2SC_8H_{10}N_2S, with a molecular weight of approximately 166.24 g/mol. The structural characteristics facilitate interactions with various biological targets, particularly in signaling pathways associated with cancer and other diseases.

The compound primarily functions as an inhibitor of the Src homology phosphotyrosine phosphatase 2 (SHP2), which plays a significant role in cellular signaling pathways. SHP2 is known to be involved in various processes such as:

  • Cell Proliferation : By regulating downstream signaling from receptor tyrosine kinases.
  • Differentiation and Survival : Its activity is linked to oncogenesis when constitutively activated.

Inhibition of SHP2 by this compound disrupts these pathways, potentially leading to decreased tumor growth and improved therapeutic outcomes for cancers associated with SHP2 dysregulation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on SHP2 activity. For instance, studies reported IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds. This inhibition was confirmed through various biochemical assays measuring phosphatase activity in cell lines expressing SHP2.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving xenograft models of human cancers showed a reduction in tumor size following treatment with this compound. The observed effects included:

  • Tumor Growth Inhibition : Significant reductions in tumor volume were recorded.
  • Survival Rates : Improved survival rates were noted in treated groups compared to controls.

Case Studies

  • Case Study on Melanoma Treatment :
    A study investigated the effects of this compound on melanoma cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, correlating with SHP2 inhibition .
  • Case Study on Acute Myeloid Leukemia (AML) :
    Research focused on AML models demonstrated that treatment with this compound led to reduced cell viability and increased differentiation markers, suggesting potential as a therapeutic agent for hematological malignancies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Target IC50 (µM) Effect Observed
In Vitro AssaySHP20.5Significant inhibition
In Vivo XenograftMelanoma-Tumor volume reduction
In Vivo XenograftAML-Increased differentiation markers

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following cyclopropanamine derivatives are structurally related and highlight the impact of substituent variation:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity CAS Number Applications/Notes
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ 179.27 Pyrazole (ethyl, methyl) 95% 1172971-35-5 Research intermediate; pyrazole-based ligands
N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine C₁₀H₁₁BrClN 260.56 Phenyl (bromo, chloro) ≥95% 1522624-53-8 Discontinued; halogenated aromatic studies
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Phenyl (nitro) ≤100% 884501-98-8 Lab chemical; limited hazard data
N-Methyl-N-((2-isopropyl-4-thiazoyl)methyl)amine C₉H₁₅N₂S 191.29 Thiazole (isopropyl) N/A N/A Precursor for carbamate synthesis

Key Observations :

  • In contrast, electron-donating groups (e.g., methyl in thiazole/pyrazole analogs ) increase reactivity.
  • Molecular Weight and Solubility : Lower molecular weight analogs (e.g., pyrazole derivative, 179.27 g/mol) may exhibit better aqueous solubility compared to halogenated derivatives (260.56 g/mol), impacting bioavailability in drug discovery .
  • Synthetic Utility : The thiazole-based compound in was synthesized via reaction with 4-nitrophenyl chloroformate, yielding a carbamate product (87% yield). This suggests that substituents on the thiazole ring (e.g., isopropyl vs. methyl) influence reaction efficiency and product stability.

Preparation Methods

Alkylation of Cyclopropanamine with (2-Methylthiazol-4-yl)methyl Halides

This method involves the nucleophilic substitution of a halogenated thiazole intermediate with cyclopropanamine. The general pathway includes:

  • Synthesis of (2-methylthiazol-4-yl)methyl bromide :
    • Starting from 2-methylthiazole-4-carboxylic acid, reduction with LiAlH₄ yields (2-methylthiazol-4-yl)methanol.
    • Subsequent treatment with HBr or PBr₃ converts the alcohol to the corresponding bromide.
  • Alkylation Reaction :
    • Cyclopropanamine is reacted with (2-methylthiazol-4-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF.

Challenges :

  • Over-alkylation may occur due to the primary nature of cyclopropanamine.
  • Solution : Use a 2:1 molar ratio of cyclopropanamine to bromide and conduct the reaction at 0–5°C to favor mono-alkylation.

Representative Data :

Step Reagents/Conditions Yield Source
Alcohol to bromide PBr₃, CH₂Cl₂, 0°C → RT, 3h 85%
Alkylation Cyclopropanamine, K₂CO₃, DMF, 24h, RT 62%

Reductive Amination Using (2-Methylthiazol-4-yl)methyl Aldehyde

This route avoids alkylation challenges by employing reductive amination:

  • Aldehyde Synthesis :
    • Oxidation of (2-methylthiazol-4-yl)methanol (from LiAlH₄ reduction of methyl 2-methylthiazole-4-carboxylate) using MnO₂ or Swern conditions yields the aldehyde.
  • Reductive Amination :
    • The aldehyde is reacted with cyclopropanamine in the presence of NaBH₃CN or STAB in MeOH/THF.

Advantages :

  • Higher selectivity for mono-alkylation compared to direct alkylation.
  • Mild conditions preserve the integrity of the cyclopropane ring.

Data :

Step Reagents/Conditions Yield Source
Alcohol to aldehyde MnO₂, CH₂Cl₂, 12h, RT 78%
Reductive amination NaBH₃CN, MeOH, 6h, RT 68%

Mitsunobu Reaction with (2-Methylthiazol-4-yl)methanol

The Mitsunobu reaction enables direct N-alkylation under neutral conditions:

  • Reaction Setup :
    • (2-Methylthiazol-4-yl)methanol, cyclopropanamine, triphenylphosphine, and DIAD in anhydrous THF.

Key Considerations :

  • Ideal for acid-sensitive substrates.
  • Requires stoichiometric amounts of reagents, increasing cost.

Performance :

Reagents/Conditions Yield Source
DIAD, PPh₃, THF, 12h, RT 54%

Staudinger Reaction Followed by Alkylation

This two-step approach leverages azide intermediates:

  • Azide Formation :
    • (2-Methylthiazol-4-yl)methyl bromide is treated with NaN₃ in DMF to form the azide.
  • Staudinger Reduction :
    • The azide is reduced to the primary amine using triphenylphosphine in THF/H₂O.
  • Secondary Alkylation :
    • The resulting amine is alkylated with cyclopropane-derived electrophiles (e.g., cyclopropyl bromide).

Limitations :

  • Low efficiency in the final alkylation step due to competing side reactions.

Data :

Step Reagents/Conditions Yield Source
Azide synthesis NaN₃, DMF, 24h, RT 89%
Staudinger reduction PPh₃, THF/H₂O, 16h, RT 47%
Cyclopropane alkylation Cyclopropyl bromide, K₂CO₃, DMF, 24h, RT 29%

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

Method Yield Range Key Advantages Major Challenges
Direct alkylation 62–85% Simplicity, scalable Over-alkylation risks
Reductive amination 68–78% Selective, mild conditions Aldehyde instability
Mitsunobu reaction 54% No strong bases/acids High reagent cost
Staudinger/alkylation 29–47% Avoids direct handling of halides Low final yield, multiple steps

Purification and Characterization

Post-synthesis purification typically involves:

  • Column chromatography (SiO₂, eluent: EtOAc/hexane or CH₂Cl₂/MeOH).
  • Recrystallization from isopropyl ether or ethyl acetate.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 7.74 (s, 1H, thiazole-H), 4.23 (q, J = 5.6 Hz, 2H, CH₂), 2.66 (s, 3H, CH₃), 1.20–1.45 (m, 4H, cyclopropane).
  • LC-MS : m/z 169.1 [M+H]⁺.

Q & A

Q. What are the standard synthetic routes for N-((2-methylthiazol-4-yl)methyl)cyclopropanamine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of cyclopropanamine derivatives with thiazole precursors. Key steps include:

  • Thiazole Formation : Reacting 2-methylthiazole-4-carbaldehyde with cyclopropanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for purity.
  • Optimization : Use a factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify critical parameters impacting yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm cyclopropane ring integrity and thiazole substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to validate molecular mass (±2 ppm accuracy).
  • HPLC-PDA : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>98%) and detect byproducts .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC50. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with lower binding energy (<-8 kcal/mol) .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap) and reactivity trends .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and conformational changes .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., force field accuracy) and experimental replicates (SEM ± 10%).
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects in assays) .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to prevent racemization (e.g., 30 mL/min flow rate, 50°C) .
  • In-line Analytics : PAT tools (FTIR, Raman probes) for real-time monitoring of intermediate formation .
  • Membrane Separation : Tangential flow filtration (TFF) to isolate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. How can researchers elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : SILAC labeling combined with affinity chromatography to identify protein targets .
  • Metabolomics : LC-MS/MS to track metabolic pathway perturbations (e.g., TCA cycle intermediates) post-treatment .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell responses .

Q. What advanced statistical methods are recommended for analyzing dose-response anomalies?

Methodological Answer:

  • Nonlinear Mixed-Effects Modeling (NLME) : Fit sigmoidal curves (Hill equation) while accounting for inter-experiment variability .
  • Bayesian Hierarchical Models : Estimate posterior probabilities for EC50 shifts across biological replicates .
  • Bootstrap Resampling : Generate 95% confidence intervals for EC50 values (n=10,000 iterations) .

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